molecular formula C34H38N6O9 B15095194 Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA

Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA

Cat. No.: B15095194
M. Wt: 674.7 g/mol
InChI Key: ICTPBQOIKFIIIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then sequentially coupled using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography) .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of large-scale chromatography systems facilitates the purification of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA involves its hydrolysis by specific proteases. The protease recognizes and binds to the peptide substrate, catalyzing the cleavage of the peptide bond. This reaction releases p-nitroaniline, which can be detected spectrophotometrically due to its characteristic absorbance at 400-410 nm . The molecular targets of this compound are the active sites of proteases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-DL-Phe-DL-Ala-DL-Ala-DL-Phe-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate measurement of protease activity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C34H38N6O9

Molecular Weight

674.7 g/mol

IUPAC Name

4-[[1-[[1-[[1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)

InChI Key

ICTPBQOIKFIIIX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O

Origin of Product

United States

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